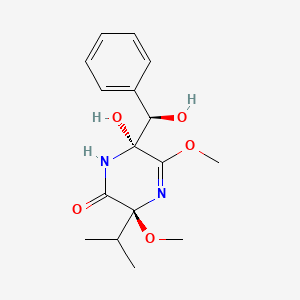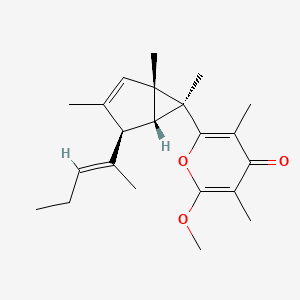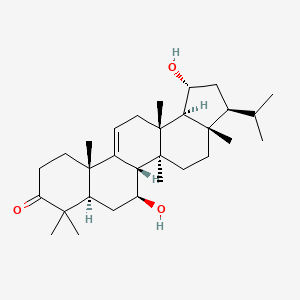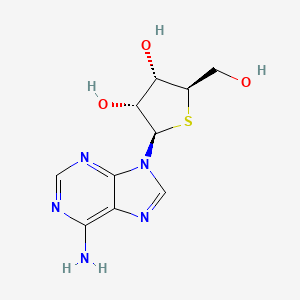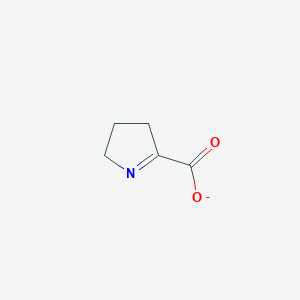
1-Pyrroline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyrroline-2-carboxylate is the anion resulting from the removal of a proton from the carboxylic acid group of 1-pyrroline-2-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-pyrroline-2-carboxylic acid and a 1-pyrroline-2-carboxylic acid zwitterion.
Scientific Research Applications
Inhibition in Enzymatic Reactions
1-Pyrroline-2-carboxylate is identified as a potent inhibitor of proline racemase from Clostridium sticklandii. It acts as an analogue of the transition state in the catalyzed reaction, affecting enzymatic processes (Keenan & Alworth, 1974).
Metabolic Pathways and Regulation
Pyrroline-5-carboxylate, related to 1-Pyrroline-2-carboxylate, plays a role in the interconversions of amino acids like proline, ornithine, and glutamate. This compound has regulatory properties in various tissues and is crucial for understanding metabolic and physiological processes in humans (Fleming et al., 1984).
Inhibition of Glucosamine-6-Phosphate Synthase
Pyrroline-5-carboxylate acts as a strong reversible inhibitor of glucosamine-6-phosphate synthase, which is competitive with respect to glutamine. This inhibition is relevant for understanding enzymatic processes and metabolic regulation (Bearne & Wolfenden, 1995).
Structural Studies of Enzymes
The crystal structure of pyrroline-5-carboxylate reductase, which catalyzes the reduction of Delta(1)-pyrroline-5-carboxylate to proline, offers insights into amino acid metabolism, intracellular redox potential, and apoptosis. This research is pivotal for understanding enzyme function at a molecular level (Meng et al., 2006).
Importance in Aromatic Compounds
1-Pyrroline derivatives are integral in the formation of aroma compounds in various foods like rice, wheat, and rye bread crusts. Understanding these compounds helps in the sensory analysis and improvement of food quality (Verma & Srivastav, 2020).
Enzymatic Synthesis and Purification
1-Pyrroline-5-carboxylate is synthesized enzymatically from L-ornithine and has applications in biochemistry for studying metabolic pathways and amino acid interactions (Smith et al., 1977).
properties
Molecular Formula |
C5H6NO2- |
|---|---|
Molecular Weight |
112.11 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)/p-1 |
InChI Key |
RHTAIKJZSXNELN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=NC1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




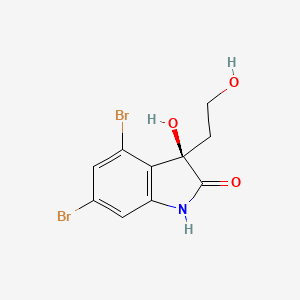
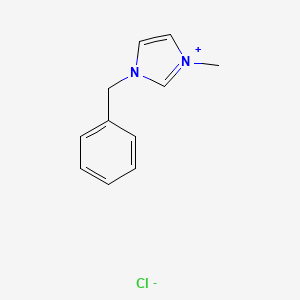
![(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1249080.png)

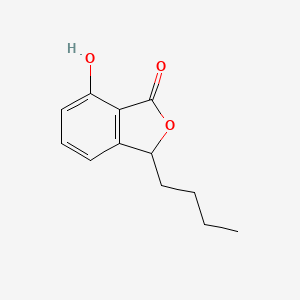

![4-Aminoimidazo[1,2-a]quinoxaline](/img/structure/B1249087.png)
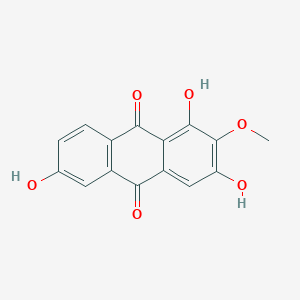
![2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B1249090.png)
